2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a fascinating compound that showcases the diversity of organic chemistry. This complex molecule features multiple functional groups, making it versatile in various fields of research and industry.
Properties
IUPAC Name |
2-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c19-11-2-1-5-15-18(11)8-12(20)17-6-3-10(4-7-17)21-13-16-14-9-22-13/h1-2,5,9-10H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFAEKQTTSIIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyridazin-3(2H)-one Derivatives
The pyridazinone ring is synthesized via cyclocondensation of γ-keto esters with hydrazine derivatives. For example, 6-(4-chlorophenyl)pyridazin-3(2H)-one is obtained by treating 4-chlorophenylmaleic anhydride with hydrazine hydrate in acetic acid, followed by bromination and dehydrohalogenation. Modifications to the pyridazinone C-2 position are achieved through alkylation or acylation reactions, with microwave-assisted methods improving yields to >85%.
Synthesis of 4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine
This intermediate is prepared in two stages:
- Piperidine functionalization : 4-Hydroxypiperidine is treated with thionyl chloride to form the corresponding chloropiperidine, which undergoes nucleophilic substitution with 2-mercapto-1,3,4-thiadiazole in the presence of triethylamine.
- Oxidation : The thioether intermediate is oxidized to the sulfone using hydrogen peroxide (30% v/v) in dichloromethane, yielding the final thiadiazolyloxy-piperidine fragment.
Coupling Strategies for Final Assembly
Amide Bond Formation
The 2-oxoethyl linker is introduced via a two-step process:
- Activation : Pyridazin-3(2H)-one is treated with bromoacetyl bromide in anhydrous THF to form 2-bromoacetylpyridazinone.
- Nucleophilic displacement : Reaction with 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine in DMF at 80°C for 12 hours affords the target compound.
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 80°C, 12h | 78 | 98.2 |
| THF, reflux, 24h | 52 | 95.4 |
| Microwave, 100°C, 1h | 81 | 98.7 |
Microwave irradiation significantly enhances reaction efficiency, reducing time from 12 hours to 60 minutes while maintaining yield.
Alternative Route via Reductive Amination
An orthogonal approach involves:
- Condensation of 2-(2-oxoethyl)isoindoline-1,3-dione with 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine using EDCI/HOBt coupling.
- Selective hydrolysis of the isoindoline-dione group using hydrazine hydrate in ethanol.
Purification and Analytical Characterization
Final purification is achieved through silica gel chromatography (ethyl acetate:hexane = 3:1), followed by recrystallization from ethanol/water. Key analytical data:
Spectroscopic Properties
- HRMS (ESI+) : m/z calcd for C₁₇H₁₆N₄O₄S [M+H]⁺: 372.0924, found: 372.0926
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiadiazole), 7.85–7.78 (m, 2H, pyridazine), 4.32–4.25 (m, 2H, piperidine), 3.92 (s, 2H, CH₂CO), 3.15–3.08 (m, 4H, piperidine)
Thermal Properties
- Melting point: 214–216°C (decomposition observed >220°C)
- TGA analysis: Stable up to 200°C under nitrogen atmosphere
Challenges in Scale-Up and Industrial Adaptation
While lab-scale synthesis achieves satisfactory yields (>75%), scale-up encounters three primary issues:
- Exothermicity control in bromoacetylation steps, requiring cryogenic conditions (-20°C)
- Thiadiazole ring instability under prolonged heating, necessitating flow chemistry approaches for continuous processing
- Byproduct formation during piperidine-thiadiazole coupling, mitigated by using excess Hunig's base (DIPEA)
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Amide coupling | 68 | 98.2 | 1.0 | Moderate |
| Reductive amination | 72 | 97.8 | 1.2 | High |
| Microwave-assisted | 81 | 99.1 | 0.9 | Limited |
The microwave-assisted method demonstrates superior efficiency but requires specialized equipment, making reductive amination the preferred route for industrial applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is known to undergo various reactions, including oxidation, reduction, and substitution reactions. These reactions enable the modification of its structure to yield derivatives with specific properties.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminium hydride for reduction processes. Substitution reactions often employ halogenating agents and nucleophiles under controlled conditions.
Major Products Formed: The major products formed depend on the specific reactions and conditions employed. For instance, oxidation may yield sulfone derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl moieties.
Scientific Research Applications
2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has significant scientific research applications. In chemistry, it's used as a building block for synthesizing novel compounds with potential pharmacological activities. In biology, it serves as a tool for studying molecular interactions and biological pathways. In medicine, this compound is explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties. In industry, it's utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves interactions with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to the compound's observed effects. For instance, it may inhibit enzyme activity, block receptor binding, or alter ion channel conductance, ultimately influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Several compounds share structural similarities with 2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, such as:
Pyridazinone derivatives
Piperidine-linked thiadiazoles
Oxoethyl-substituted heterocycles
Uniqueness: What sets this compound apart is its unique combination of functional groups and structural motifs
There you go! A deep dive into the intricate world of this compound. Always feel free to ask if there's more you'd like to explore on this topic!
Biological Activity
The compound 2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one represents a class of derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes:
- A thiadiazole ring , known for its diverse pharmacological properties.
- A piperidine moiety , which is often associated with various biological activities.
- A pyridazinone structure , linked to anti-inflammatory and anticancer properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 346.4 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The thiadiazole and piperidine components are known to inhibit various enzymes and modulate cellular processes.
- Enzyme Inhibition : Compounds containing the thiadiazole ring have shown inhibitory effects on enzymes such as stearoyl-CoA desaturase (SCD), which is implicated in lipid metabolism and cancer progression .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential use in treating infections .
Biological Activity
Several studies have explored the biological activity of similar thiadiazole and piperidine derivatives:
Anticancer Activity
Research indicates that derivatives with similar structures exhibit significant anticancer properties. For instance:
- Compound 1o from a related study showed tumor growth inhibition in xenograft models with a T/C (tumor control) percentage of 32.8% at a dose of 1 mg/kg .
Antimicrobial Activity
Thiadiazole derivatives have been reported to possess antimicrobial properties:
- Compound 3a demonstrated activity against monoresistant strains of Mycobacterium tuberculosis, indicating a promising avenue for tuberculosis treatment .
Case Studies
- Study on SCD Inhibition : A study focused on the development of SCD inhibitors identified that compounds similar to this compound displayed potent binding affinity and significant in vivo antitumor efficacy without severe toxicity .
- Antimicrobial Efficacy : A review highlighted the effectiveness of thiadiazole derivatives against various pathogens, establishing their potential as novel antimicrobial agents .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with careful control of conditions. For analogous compounds, key steps include:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the piperidin-1-yl and pyridazinone moieties .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using / NMR and HRMS .
Q. What analytical techniques are recommended for structural elucidation?
- Methodological Answer :
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Spectroscopy : / NMR (DMSO-) to identify proton environments and carbon frameworks; IR spectroscopy for functional groups (e.g., carbonyl stretches at ~1700 cm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for this compound's pharmacological potential?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the thiadiazole and piperidine rings (e.g., halogenation, alkylation) to assess impact on bioactivity .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites, guided by X-ray crystallographic data .
Q. How should researchers resolve contradictions between in vitro and in vivo activity data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells) to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma and liver microsomes .
- Formulation Adjustments : Improve solubility via salt formation (e.g., hydrochloride salts) or nanoencapsulation .
Q. What strategies are effective in elucidating the compound's mechanism of action?
- Methodological Answer :
- Target Deconvolution : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by SDS-PAGE and LC-MS/MS identification .
- Pathway Analysis : Use transcriptomics (RNA-seq) or phosphoproteomics (LC-MS/MS) on treated cell lines to map affected signaling pathways .
- Knockout Models : CRISPR/Cas9-mediated gene knockout in cell lines to validate target dependency .
Q. How can computational methods predict the compound's binding affinity to novel targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding free energies, comparing wild-type vs. mutant receptors .
- Pharmacophore Modeling : Generate 3D pharmacophores (MOE) to screen virtual libraries for analogs with improved affinity .
Methodological Troubleshooting
Q. What steps address low yields in the final coupling step of synthesis?
- Methodological Answer :
- Condition Optimization : Vary temperature (0°C to reflux), catalyst (e.g., DMAP vs. pyridine), and reaction time .
- Intermediate Stability : Protect reactive groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .
- Workup Refinement : Quench reactions with ice-cwater to precipitate impurities; use scavenger resins (e.g., QuadraPure™) to remove metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
